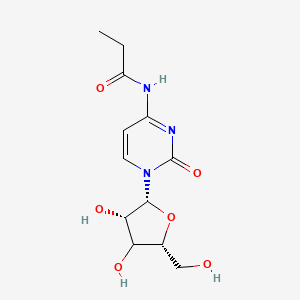![molecular formula C10H16IN3O4 B12394357 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;hydroiodide](/img/structure/B12394357.png)
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one; hydroiodide is a complex organic compound with significant applications in various fields of science This compound is known for its unique structure, which includes a pyrimidine ring attached to a ribose sugar moiety
Vorbereitungsmethoden
The synthesis of 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one; hydroiodide involves several steps. The synthetic route typically starts with the preparation of the ribose sugar moiety, followed by the formation of the pyrimidine ring. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound .
Analyse Chemischer Reaktionen
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one; hydroiodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acid derivatives, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent. In medicine, it is explored for its antiviral and anticancer properties. Industrial applications include its use in the production of pharmaceuticals and as a reagent in various chemical processes .
Wirkmechanismus
The mechanism of action of 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one; hydroiodide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes. This inhibition can result in the suppression of viral replication or the induction of apoptosis in cancer cells. The compound’s effects are mediated through its binding to the active sites of these enzymes, blocking their activity and preventing the synthesis of essential biomolecules .
Vergleich Mit ähnlichen Verbindungen
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one; hydroiodide can be compared with other similar compounds such as dihydrouridine and tetrahydrofuranyl pyrimidines. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, dihydrouridine is a modified nucleoside found in tRNA, while tetrahydrofuranyl pyrimidines are studied for their potential as antiviral agents. The uniqueness of 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one; hydroiodide lies in its specific structure and its ability to inhibit nucleic acid synthesis .
Eigenschaften
Molekularformel |
C10H16IN3O4 |
|---|---|
Molekulargewicht |
369.16 g/mol |
IUPAC-Name |
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;hydroiodide |
InChI |
InChI=1S/C10H15N3O4.HI/c1-12-8(11)2-3-13(10(12)16)9-4-6(15)7(5-14)17-9;/h2-3,6-7,9,11,14-15H,4-5H2,1H3;1H/t6-,7-,9-;/m1./s1 |
InChI-Schlüssel |
DFGPJCYBYINQQK-JJVRHELESA-N |
Isomerische SMILES |
CN1C(=N)C=CN(C1=O)[C@H]2C[C@H]([C@H](O2)CO)O.I |
Kanonische SMILES |
CN1C(=N)C=CN(C1=O)C2CC(C(O2)CO)O.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


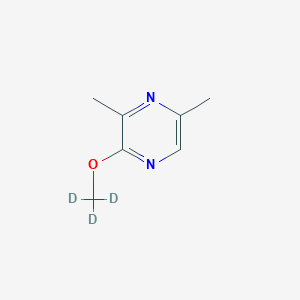

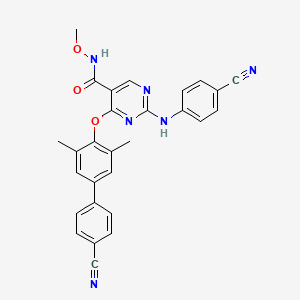
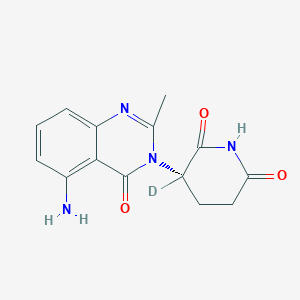
![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)
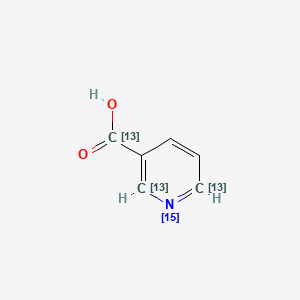
![2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-](/img/structure/B12394301.png)
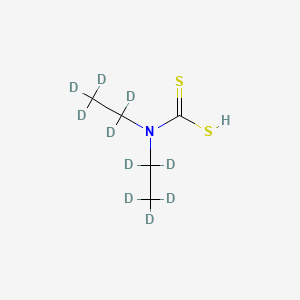


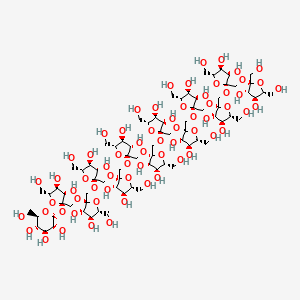
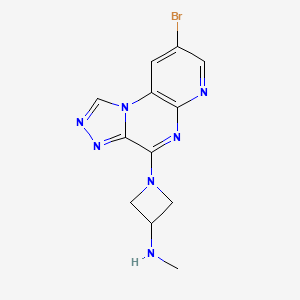
![2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394338.png)
